P62-mediated mitophagy inducer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

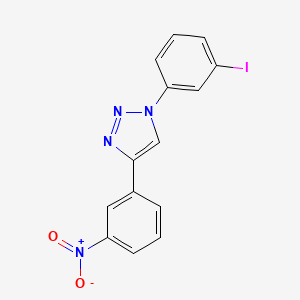

1-(3-iodophenyl)-4-(3-nitrophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN4O2/c15-11-4-2-5-12(8-11)18-9-14(16-17-18)10-3-1-6-13(7-10)19(20)21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVWEYNSNZJEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)C3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809031-84-2 | |

| Record name | 1-(3-iodophenyl)-4-(3-nitrophenyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of SQSTM1/p62 in Selective Mitochondrial Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective autophagy of mitochondria, termed mitophagy, is a critical cellular quality control mechanism responsible for the removal of damaged or superfluous mitochondria. This process is fundamental to maintaining cellular homeostasis, and its dysregulation is implicated in a host of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. A key molecular player in this pathway is Sequestosome-1 (SQSTM1), commonly known as p62. This technical guide provides an in-depth examination of the role of p62 as a crucial autophagy receptor in mitophagy, detailing the canonical signaling pathways, summarizing quantitative data, outlining key experimental protocols, and discussing its relevance in disease and drug development.

The Core Mechanism: p62 as a Bridge in Mitophagy

The primary function of p62 in mitophagy is to act as a molecular bridge, linking ubiquitinated mitochondria to the nascent autophagosome for degradation. This process is most classically described in the context of the PINK1/Parkin pathway.

-

Initiation: The process begins with mitochondrial damage, often characterized by a loss of mitochondrial membrane potential (ΔΨm).[1] This depolarization leads to the stabilization of the serine/threonine kinase PINK1 on the outer mitochondrial membrane (OMM).[1]

-

Ubiquitination Signal: Stabilized PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondrion.[1][2][3] Parkin then ubiquitinates various OMM proteins, such as VDAC1 and Mitofusins, creating polyubiquitin (B1169507) chains that serve as a "remove me" signal.[1][2][4] These chains are primarily linked through Lys63 and Lys27.[2][4]

-

p62 Recognition and Binding: The p62 protein possesses a C-terminal Ubiquitin-Associated (UBA) domain, which specifically recognizes and binds to these polyubiquitin chains on the mitochondrial surface.[5][6][7][8] This interaction is critical for tethering p62 to the targeted organelle. The binding of ubiquitin shifts the p62 UBA domain from a dimeric, inactive state to a monomeric, active form.[5][6][9]

-

Linking to the Autophagosome: p62 also contains an LC3-Interacting Region (LIR) motif.[8] This motif allows p62 to bind directly to LC3 (Microtubule-associated protein 1A/1B-light chain 3) proteins, which are conjugated to the membrane of the forming autophagosome (also known as the phagophore).[7][10]

-

Engulfment and Degradation: Through its dual binding capabilities, p62 effectively tethers the ubiquitinated mitochondrion to the autophagosome.[1] The autophagosome then elongates and encloses the mitochondrion, ultimately fusing with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded.

While the PINK1/Parkin pathway is the most well-characterized, there is also evidence for Parkin-independent mitophagy where p62 plays a role. In some contexts, p62 can recruit the Keap1-Rbx1 E3 ligase complex to mitochondria to promote their ubiquitination, creating a positive feedback loop for clearance.[11][12][13]

Signaling Pathway Visualization

The canonical p62-mediated mitophagy pathway is a sequential and highly regulated process.

Caption: The PINK1/Parkin/p62 signaling cascade for selective mitophagy.

Quantitative Data Summary

Quantifying the interactions and effects of p62 in mitophagy is essential for understanding its precise role. The following table summarizes key quantitative findings from the literature.

| Parameter | Finding | Cell Type / System | Significance | Reference |

| p62-Ubiquitin Binding | The p62 UBA domain exists in a monomer-dimer equilibrium. Dimerization inhibits ubiquitin binding. The dissociation constant (Kdim) for dimerization is ~4-12 µM. | In vitro NMR, ITC | Demonstrates an autoinhibitory mechanism for p62, ensuring it only binds to ubiquitinated targets. | [9] |

| Mitophagy Efficiency | Depletion of p62 via siRNA attenuated mitochondrial loss following simulated ischemia. | HL-1 Cardiomyocytes | Confirms the essential role of p62 in the efficient removal of damaged mitochondria. | [1] |

| p62 Recruitment | In Parkin-expressing cells treated with CCCP (a mitochondrial uncoupler), the number of p62 dots colocalized with mitochondria increased dramatically. | HeLa Cells | Shows that Parkin activity is a potent trigger for the recruitment of p62 to mitochondria. | [14] |

| Autophagosome Engulfment | In p62 knockout cells, only ~38% of Parkin-positive mitochondrial puncta were engulfed by LC3-positive autophagosomes. Re-expression of p62 increased this to ~58%. | Mouse Embryonic Fibroblasts (MEFs) | Indicates that while other receptors may compensate, p62 significantly enhances the efficiency of autophagosomal engulfment. | [15] |

| Mitophagy Flux (mt-Keima) | Treatment with CCCP increased the percentage of cells showing high mitophagy levels by more than 10-fold after six hours, a process dependent on autophagy machinery. | HeLa Cells | The mt-Keima assay provides a robust method to quantify mitophagic flux, which is dependent on receptors like p62. | [16] |

Key Experimental Protocols

Studying p62-mediated mitophagy involves a combination of fluorescence microscopy, biochemical assays, and flow cytometry.

Protocol: Immunofluorescence for p62 and Mitochondrial Colocalization

This method is used to visualize the recruitment of p62 to damaged mitochondria.[17][18][19]

Objective: To determine the subcellular localization of endogenous p62 relative to mitochondria following the induction of mitochondrial damage.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Induction of Mitophagy: Treat cells with a mitochondrial depolarizing agent, such as CCCP (10-30 µM) or a combination of Oligomycin/Antimycin A, for a specified time (e.g., 2-6 hours). Include an untreated (DMSO) control.

-

Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Anti-p62/SQSTM1 antibody (e.g., rabbit polyclonal)

-

Anti-mitochondrial marker antibody (e.g., mouse monoclonal against TOM20 or Cytochrome c)

-

-

Secondary Antibody Incubation: Wash cells three times with PBST. Incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash cells three times with PBST, with a final wash including a nuclear stain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Analysis: Acquire images using a confocal microscope. Quantify the colocalization between the p62 and mitochondrial signals using image analysis software (e.g., ImageJ with the JaCoP plugin) to determine the Pearson's Correlation Coefficient or Manders' Overlap Coefficient.

Protocol: Quantitative Mitophagy Assay using mt-Keima and Flow Cytometry

This protocol provides a high-throughput, quantitative measure of mitophagic flux.[16][20][21][22][23][24]

Objective: To quantify the delivery of mitochondria to the acidic lysosomal compartment.

Principle: Mitochondria-targeted Keima (mt-Keima) is a pH-sensitive fluorescent protein.[20][21] In the neutral pH of the mitochondrial matrix (~pH 8.0), it is maximally excited at 440 nm.[21][22][25] Upon delivery to the acidic lysosome (~pH 4.5) via mitophagy, its excitation maximum shifts to 586 nm.[20][21][25] The ratio of emission when excited at these two wavelengths provides a quantitative measure of mitophagy.

Methodology:

-

Cell Line Generation: Establish a stable cell line expressing mt-Keima, typically via lentiviral transduction.

-

Treatment: Plate the mt-Keima expressing cells and treat with mitophagy-inducing agents (e.g., CCCP) and controls (e.g., DMSO, Bafilomycin A1 to block lysosomal acidification) for the desired duration (e.g., 6-24 hours).

-

Cell Harvesting: Detach cells using trypsin, neutralize, and collect by centrifugation.

-

Flow Cytometry Setup: Resuspend cells in FACS buffer (e.g., PBS with 1% BSA). Analyze using a flow cytometer equipped with lasers capable of exciting at both ~405 nm (for the neutral form) and ~561 nm (for the acidic form) and a detector for emission around 610 nm.[23]

-

Data Acquisition: For each sample, acquire data for at least 10,000-20,000 events.

-

Data Analysis:

-

Gate on the live, single-cell population using forward and side scatter (FSC/SSC).

-

Create a ratiometric plot of the fluorescence intensity from the 561 nm laser (acidic) versus the 405 nm laser (neutral).

-

Establish a gate for the "high mitophagy" population based on the ratio shift observed in the positive control (CCCP) compared to the negative control (DMSO/Bafilomycin A1).

-

The percentage of cells within this gate represents the proportion of the population undergoing active mitophagy.

-

Experimental Workflow Visualization

Caption: Workflow for quantitative mitophagy analysis using mt-Keima.

Role in Disease and Therapeutic Implications

The critical role of p62 in maintaining mitochondrial quality control means its dysfunction is directly linked to several diseases.

-

Neurodegenerative Diseases: Mutations in Parkin are a cause of autosomal recessive juvenile Parkinson's disease.[2] The failure to clear dysfunctional mitochondria via the p62-dependent pathway leads to the accumulation of damaged organelles, increased oxidative stress, and eventual neuronal death.[3] Similarly, p62 has been implicated in ALS and frontotemporal dementia.[3]

-

Cancer: The role of p62 in cancer is complex. While it can promote cell survival by clearing damaged mitochondria, its accumulation can also activate pro-survival signaling pathways like Nrf2, potentially contributing to chemoresistance.[26]

-

Metabolic Diseases: In nonalcoholic fatty liver disease (NAFLD), enlarged mitochondria and defects in mitophagy are observed.[11][12] Restoring proper mitophagic flux, potentially by modulating p62 activity, is a therapeutic avenue being explored.[11]

Given its central role, the p62-mediated mitophagy pathway presents a promising target for drug development. Small molecules that can enhance the p62-ubiquitin or p62-LC3 interaction could be beneficial in diseases characterized by deficient mitophagy. Conversely, inhibitors might be useful in cancers where autophagy promotes tumor survival.

Conclusion

SQSTM1/p62 is a pivotal and indispensable adaptor protein in selective mitochondrial autophagy. By acting as the crucial link between the ubiquitin signal on damaged mitochondria and the core autophagy machinery, it ensures the efficient and targeted removal of these organelles. A thorough understanding of its mechanism, regulation, and the methods used to study it are paramount for researchers and drug developers aiming to harness this fundamental cellular process for therapeutic benefit. The continued investigation into the nuanced roles of p62 and its associated pathways will undoubtedly uncover new opportunities to combat a wide range of human diseases.

References

- 1. Preconditioning Involves Selective Mitophagy Mediated by Parkin and p62/SQSTM1 | PLOS One [journals.plos.org]

- 2. PINK1/Parkin-mediated mitophagy is dependent on VDAC1 and p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of SQSTM1 (p62) in mitochondrial function and clearance in human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal Structure of the Ubiquitin-associated (UBA) Domain of p62 and Its Interaction with Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. The selective autophagy receptor SQSTM1/p62 improves lifespan and proteostasis in an evolutionarily conserved manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Dimerisation of the UBA domain of p62 inhibits ubiquitin binding and regulates NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial Stasis Reveals p62-mediated Ubiquitination in Parkin-independent Mitophagy and Mitigates Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Stasis Reveals p62-Mediated Ubiquitination in Parkin-Independent Mitophagy and Mitigates Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Video: Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]

- 17. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]

- 22. Methods for Monitoring Mitophagy Using mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quantification of mitophagy using mKeima-mito in cultured human primary retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The intricate choreography of p62's recruitment to damaged mitochondria: a technical guide to the signaling pathway.

For researchers, scientists, and drug development professionals, this in-depth technical guide dissects the core signaling pathway governing the recruitment of the autophagy receptor p62 to compromised mitochondria, a critical step in cellular quality control. We present a comprehensive overview of the key molecular players, their interactions, and the experimental methodologies used to elucidate this pathway, supplemented with quantitative data and detailed visual diagrams.

The selective removal of damaged mitochondria, a process known as mitophagy, is essential for maintaining cellular homeostasis. A key player in this process is the sequestosome 1 (SQSTM1), also known as p62, which acts as a bridge, linking ubiquitinated mitochondria to the nascent autophagosome. The recruitment of p62 is a tightly regulated process, initiated by mitochondrial stress and culminating in the engulfment and degradation of the dysfunctional organelle. This guide provides a detailed examination of the signaling cascade that directs p62 to its mitochondrial target.

The Signaling Cascade: From Mitochondrial Damage to p62 Recruitment

The canonical pathway for p62 recruitment to damaged mitochondria is largely dependent on the PINK1-Parkin signaling axis. This process can be broken down into a series of sequential events:

-

Mitochondrial Depolarization and PINK1 Stabilization: Under normal physiological conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage, characterized by a loss of membrane potential, this import process is halted. This leads to the accumulation and stabilization of PINK1 on the outer mitochondrial membrane (OMM).

-

Parkin Recruitment and Activation: Stabilized PINK1 on the OMM acts as a beacon, recruiting the E3 ubiquitin ligase Parkin from the cytosol. PINK1 then phosphorylates both Parkin and ubiquitin molecules, leading to the full activation of Parkin's ligase activity.

-

Ubiquitination of Mitochondrial Outer Membrane Proteins: Activated Parkin ubiquitinates a variety of proteins on the OMM, creating a "ubiquitin coat" on the surface of the damaged mitochondrion. This ubiquitination is a crucial signal for the recruitment of autophagy receptors.

-

Recruitment of Autophagy Receptors: The ubiquitin chains on the mitochondrial surface are recognized and bound by autophagy receptors, including p62, Optineurin (OPTN), and NDP52. These receptors possess ubiquitin-binding domains (UBDs) that mediate this interaction. While there is some functional redundancy, OPTN and NDP52 are considered primary receptors for initiating mitophagy, with p62 playing a significant role in the clustering of damaged mitochondria.[1][2][3]

-

TBK1-Mediated Phosphorylation and Signal Amplification: The kinase TBK1 is recruited to the damaged mitochondria, often in complex with autophagy receptors like OPTN.[4][5] TBK1 then phosphorylates these receptors, including p62 at Serine 403.[6] This phosphorylation event enhances their affinity for both ubiquitin chains and LC3 proteins on the autophagosome, thereby strengthening the connection between the cargo and the engulfing membrane and creating a positive feedback loop.[5][6]

-

LC3 Interaction and Autophagosome Engulfment: The autophagy receptors, now bound to the ubiquitinated mitochondria, interact with LC3 proteins on the elongating phagophore (the precursor to the autophagosome) via their LC3-interacting regions (LIRs). This interaction tethers the damaged mitochondrion to the autophagosome, facilitating its engulfment and subsequent degradation upon fusion with the lysosome.

Quantitative Data on Key Molecular Interactions

The following tables summarize key quantitative data related to the protein-protein interactions within the p62 recruitment pathway.

| Interacting Proteins | Binding Affinity (Kd) | Method | Reference |

| p62 (LIR) - LC3B | 3.2 ± 1.1 µM | Isothermal Titration Calorimetry (ITC) | [7] |

| p62 (LIR L341V mutant) - LC3B | 10.9 ± 1.1 µM | Isothermal Titration Calorimetry (ITC) | [7] |

| OPTN (UBAN) - Linear di-ubiquitin (M1) | ~2.06 µM | Isothermal Titration Calorimetry (ITC) | [8] |

| OPTN (UBAN) - K63-linked di-ubiquitin | ~60.70 µM | Isothermal Titration Calorimetry (ITC) | [8] |

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the signaling cascade and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

Caption: Signaling pathway of p62 recruitment to damaged mitochondria.

Caption: Experimental workflow for studying p62 recruitment to damaged mitochondria.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of p62-mediated mitophagy.

Induction of Mitochondrial Damage with CCCP

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that uncouples oxidative phosphorylation, leading to the dissipation of the mitochondrial membrane potential and inducing mitophagy.

Materials:

-

Cultured cells (e.g., HeLa, MEFs)

-

Complete cell culture medium

-

CCCP stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Prepare fresh CCCP working solution by diluting the stock solution in pre-warmed complete culture medium to the final desired concentration (typically 10-20 µM).

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the CCCP-containing medium to the cells.

-

Incubate the cells for the desired time course (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Proceed with downstream analysis, such as immunofluorescence or biochemical fractionation.

Immunofluorescence Analysis of Mitophagy

This protocol allows for the visualization and quantification of p62 and LC3 recruitment to mitochondria.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-p62, anti-TOM20 as a mitochondrial marker, anti-LC3)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

Protocol:

-

After CCCP treatment, wash the cells on coverslips twice with cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Stain nuclei with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a confocal microscope and quantify the colocalization of p62 and LC3 with the mitochondrial marker.

Biochemical Fractionation of Mitochondria

This method separates mitochondrial fractions from the cytosol to analyze protein recruitment by western blotting.

Materials:

-

Cultured cells

-

Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EGTA, 30 mM Tris-HCl pH 7.4, supplemented with protease inhibitors)

-

Dounce homogenizer

-

Centrifuge

Protocol:

-

Harvest cells by scraping and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold mitochondria isolation buffer.

-

Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (monitor with a microscope).

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.

-

Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

-

The resulting supernatant is the cytosolic fraction.

-

Wash the mitochondrial pellet by resuspending it in mitochondria isolation buffer and centrifuging again at 10,000 x g for 20 minutes at 4°C.

-

Resuspend the final mitochondrial pellet and the cytosolic fraction in appropriate lysis buffers for downstream analysis, such as western blotting, to detect the presence of p62 in each fraction. Use VDAC1 or TOM20 as a mitochondrial marker and Tubulin or GAPDH as a cytosolic marker to verify the purity of the fractions.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oligomerization of Selective Autophagy Receptors for the Targeting and Degradation of Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. Defective recognition of LC3B by mutant SQSTM1/p62 implicates impairment of autophagy as a pathogenic mechanism in ALS-FTLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the ubiquitin recognition by OPTN (optineurin) and its regulation by TBK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ubiquitination-Dependent p62 Mitophagy Initiation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Mitophagy, the selective autophagy of mitochondria, is a critical cellular quality control mechanism essential for maintaining homeostasis and preventing diseases associated with mitochondrial dysfunction. The autophagy receptor SQSTM1/p62 plays a central role in this process, acting as a molecular bridge that links ubiquitinated, damaged mitochondria to the nascent autophagosome for degradation. This technical guide provides an in-depth exploration of the core mechanisms governing the initiation of p62-dependent mitophagy, with a focus on the crucial role of ubiquitination. We will dissect both the canonical PINK1-Parkin pathway and Parkin-independent mechanisms, detail the regulatory functions of key kinases such as TBK1 and ULK1, and provide detailed protocols for essential experiments used to investigate this pathway. All quantitative data is summarized in structured tables, and key signaling pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for research and therapeutic development.

Core Mechanisms of p62-Mediated Mitophagy Initiation

The initiation of mitophagy is a tightly regulated process that begins with the identification and marking of dysfunctional mitochondria. Ubiquitination serves as the primary "eat-me" signal, which is then recognized by autophagy receptors like p62.

The Canonical PINK1-Parkin Pathway

In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial damage, characterized by the loss of membrane potential, PINK1 import is halted. This leads to the accumulation and stabilization of PINK1 on the outer mitochondrial membrane (OMM).[1][2] Stabilized PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[3] Once recruited, Parkin is activated through phosphorylation by PINK1 and proceeds to catalyze the formation of poly-ubiquitin chains on various OMM proteins, such as VDAC1 and Mitofusins.[3][4] These ubiquitin chains serve as the docking signal for mitophagy receptors.

The Role of p62 as a Ubiquitin-LC3 Adaptor

p62/SQSTM1 is a multidomain adaptor protein that is essential for linking ubiquitinated cargo to the autophagy machinery.[2] It contains a C-terminal Ubiquitin-Associated (UBA) domain, which directly binds to the poly-ubiquitin chains on the damaged mitochondria. Crucially, p62 also possesses an LC3-Interacting Region (LIR), which allows it to bind to MAP1LC3 (LC3), a protein that is lipidated and integrated into the growing autophagosome membrane.[1][5][6] Through this dual-binding capability, p62 effectively tethers the ubiquitinated mitochondrion to the autophagosome, ensuring its selective engulfment.[7]

Parkin-Independent Mitophagy: p62 as an Inducer of Ubiquitination

Recent evidence has illuminated a fascinating Parkin-independent pathway where p62 not only acts as a receptor but also actively promotes mitochondrial ubiquitination.[8][9][10] In certain contexts, such as when mitochondrial division is inhibited, p62 is recruited to mitochondria and promotes their ubiquitination even in the absence of Parkin.[8][10] This is achieved through the recruitment of a cullin-RING E3 ligase complex, specifically Keap1 and Rbx1, to the mitochondrial surface.[11][12] This p62-Keap1-Rbx1 complex then ubiquitinates mitochondrial proteins, creating the necessary signal for autophagosomal recognition.[13][14] This pathway suggests that p62 can initiate mitophagy through multiple, potentially redundant, mechanisms.[15][16]

Post-Translational Regulation by TBK1 and ULK1 Kinases

The efficiency and regulation of p62-mediated mitophagy are further controlled by post-translational modifications, primarily phosphorylation.

-

TBK1 (TANK-binding kinase 1): Following the initial recruitment of Parkin and ubiquitination of mitochondria, the kinase TBK1 is recruited, often by another autophagy receptor, Optineurin (OPTN).[17][18] Activated TBK1 then phosphorylates p62 at Serine 403 (S403).[18][19] This phosphorylation event is critical for the efficient and robust engulfment of the mitochondria by the autophagosome.[17][19][20] Inhibition of TBK1 prevents this phosphorylation and significantly reduces mitophagy.[17][21]

-

ULK1 (Unc-51 like autophagy activating kinase 1): ULK1 is a key kinase in the initiation of autophagy. Under conditions of proteotoxic stress, ULK1 can phosphorylate p62 at Serine 409 and Serine 405 within its UBA domain.[22][23][24] This phosphorylation enhances p62's binding affinity for ubiquitinated proteins, thereby promoting the clearance of protein aggregates and potentially contributing to the efficiency of selective autophagy processes like mitophagy.[23]

Visualizing the Signaling Pathways

// Pathway Flow PINK1 -> Parkin [label="Recruits & Activates"]; Parkin -> OMM [label="Ubiquitinates"]; OMM -> Ub_Chains; Ub_Chains -> p62 [label="Binds (UBA Domain)"]; Ub_Chains -> OPTN [label="Recruits"]; OPTN -> TBK1 [label="Recruits & Activates"]; TBK1 -> p62 [label="Phosphorylates (S403)"]; p62 -> LC3 [label="Binds (LIR Domain)"]; LC3 -> Autophagosome;

{rank=same; Parkin; p62; TBK1; OPTN; LC3;} } Caption: Parkin-Dependent p62 Mitophagy Initiation.

// Pathway Flow p62 -> Mito_Surface [label="Recruited"]; p62 -> Keap1 [label="Recruits"]; p62 -> Rbx1 [label="Recruits"];

{p62, Keap1, Rbx1} -> E3_Complex [style=invis]; E3_Complex -> Mito_Surface [label="Ubiquitinates"]; Mito_Surface -> Ub_Chains;

Ub_Chains -> p62 [label="Binds (UBA Domain)"]; p62 -> LC3 [label="Binds (LIR Domain)"]; LC3 -> Autophagosome;

{rank=same; p62; Keap1; Rbx1;} } Caption: Parkin-Independent p62 Mitophagy Initiation.

Quantitative Data Presentation

The following tables summarize concentrations and conditions for key reagents used in the experimental protocols detailed in the next section.

Table 1: Reagent Concentrations for In Vitro Ubiquitination Assays

| Component | Working Concentration | Example Source |

| E1 Activating Enzyme | 5 - 100 nM | [25][26] |

| E2 Conjugating Enzyme | 100 nM - 2.5 µM | [25][26] |

| E3 Ligase | 20 nM - 1 µM | [25][26] |

| Ubiquitin | 0.02 mg/ml (approx. 2.3 µM) - 100 µM | [25][26] |

| Substrate Protein | ~200 nM | [25] |

| ATP | 2 - 5 mM | [25][26] |

Table 2: Conditions for Inducing and Visualizing Mitophagy in Live Cells

| Method / Reagent | Typical Concentration | Incubation Time | Purpose | Example Source |

| CCCP | 10 - 25 µM | 3 - 24 hours | Induce mitochondrial depolarization | [17][27] |

| Bafilomycin A1 | 1 µM | 3 - 6 hours | Inhibit lysosomal degradation | [20] |

| TBK1 Inhibitor (BX795) | 1 µM | 3 hours | Inhibit p62 S403 phosphorylation | [17][20] |

| MitoTracker Green | Varies | ~30 minutes | Stain mitochondria | [28] |

| LysoTracker Red | Varies | ~30 minutes | Stain lysosomes | [28] |

| mt-Keima | N/A (Genetic Reporter) | 18+ hours | Ratiometric pH sensing for mitophagy flux | [29][30] |

Key Experimental Protocols

Protocol: In Vitro Ubiquitination Assay

This protocol allows for the reconstitution of the ubiquitination cascade in a controlled environment to study the ubiquitination of a specific mitochondrial substrate protein.[31]

A. Materials:

-

Purified E1, E2, and E3 (e.g., Parkin or Rbx1) enzymes

-

Purified substrate protein

-

Ubiquitin

-

10x Ubiquitylation Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2)[25]

-

ATP solution (e.g., 20 mM)

-

SDS-PAGE loading buffer

-

Deionized water

B. Reaction Setup (Typical 30-50 µL reaction): [25][32]

-

Prepare a master mix containing reaction buffer, ATP, and ubiquitin at the desired final concentrations.

-

In separate tubes, add the substrate protein, E1 enzyme, and E2 enzyme. Include negative control reactions omitting E1, E2, E3, or ATP.[32]

-

Add the master mix to each reaction tube.

-

Initiate the reaction by adding the E3 ligase.

-

Gently mix and incubate the reaction at 30°C or 37°C for 60-90 minutes.[31][32]

C. Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[32]

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody against the substrate protein or ubiquitin. A successful reaction will show higher molecular weight bands or a smear above the unmodified substrate, corresponding to its ubiquitinated forms.[31]

Protocol: Mitophagy Flux Assay using mt-Keima

This protocol uses a pH-sensitive, mitochondria-targeted fluorescent protein (mt-Keima) to quantitatively measure mitophagy flux by flow cytometry or microscopy.[33] mt-Keima exhibits a shift in its excitation spectrum from 440 nm (neutral pH) to 586 nm (acidic pH) upon delivery to the lysosome.[30]

A. Cell Preparation:

-

Transduce or transfect the cells of interest (e.g., HeLa, MEFs) with a lentiviral or plasmid vector expressing mt-Keima.

-

Establish a stable cell line or use cells 48-72 hours post-transfection.

-

Plate cells in a suitable format for the intended analysis (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy).

B. Induction of Mitophagy:

-

Treat cells with a mitophagy-inducing agent (e.g., 10 µM CCCP) or a vehicle control (e.g., DMSO).

-

As a control for inhibited flux, co-treat a set of cells with a lysosomal inhibitor like Bafilomycin A1.

-

Incubate for a desired time course (e.g., 4, 8, 12, 24 hours).

C. Analysis by Flow Cytometry: [33]

-

Harvest and wash the cells, then resuspend in FACS buffer.

-

Analyze cells on a flow cytometer equipped with dual laser excitation (e.g., 405 nm or 488 nm for neutral pH and 561 nm for acidic pH).

-

Set up gates to analyze the ratio of fluorescence from the acidic (561 nm excitation) to the neutral (405/488 nm excitation) form of mt-Keima.

-

An increase in this ratio indicates an increase in mitophagy flux.

D. Analysis by Confocal Microscopy: [30]

-

Image live cells using a confocal microscope.

-

Acquire images by sequential excitation at ~440 nm and ~560 nm, collecting emission at >600 nm.

-

Mitochondria in the cytosol will appear predominantly in the 440 nm channel, while mitochondria delivered to lysosomes (mitolysosomes) will be bright in the 560 nm channel.

-

Quantify mitophagy by counting the number and area of acidic puncta (560 nm channel) per cell.

Conclusion and Future Directions

The initiation of mitophagy via p62-mediated recognition of ubiquitinated mitochondria is a complex and multifaceted process. It involves a sophisticated interplay between sensor kinases like PINK1, E3 ligases including Parkin and the Keap1-Rbx1 complex, and crucial regulatory kinases such as TBK1. The discovery of a Parkin-independent pathway, where p62 itself orchestrates mitochondrial ubiquitination, has significantly broadened our understanding and highlights the robustness of the mitochondrial quality control system.

For drug development professionals, each node in this pathway represents a potential therapeutic target. Modulating the activity of E3 ligases to enhance the clearance of damaged mitochondria could be beneficial in neurodegenerative diseases, while inhibiting excessive mitophagy might be relevant in other contexts. The detailed protocols and quantitative data provided in this guide offer a foundational framework for researchers to accurately probe these mechanisms, screen for novel therapeutic compounds, and ultimately translate these fundamental cell biology insights into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The central regulator p62 between ubiquitin proteasome system and autophagy and its role in the mitophagy and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preconditioning Involves Selective Mitophagy Mediated by Parkin and p62/SQSTM1 | PLOS One [journals.plos.org]

- 4. p62/SQSTM1 is required for Parkin-induced mitochondrial clustering but not mitophagy; VDAC1 is dispensable for both - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The evolutionarily conserved interaction between LC3 and p62 selectively mediates autophagy-dependent degradation of mutant huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The N-terminus and Phe52 residue of LC3 recruit p62/SQSTM1 into autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Choline dehydrogenase interacts with SQSTM1/p62 to recruit LC3 and stimulate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Parkin-independent mitophagy requires Drp1 and maintains the integrity of mammalian heart and brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. SQSTM1/p62 promotes mitochondrial ubiquitination independently of PINK1 and PRKN/parkin in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The ubiquitin E3 ligase TRIM27 emerges as a new player in mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. p62-Nrf2-p62 Mitophagy Regulatory Loop as a Target for Preventive Therapy of Neurodegenerative Diseases [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. TBK1 controls autophagosomal engulfment of polyubiquitinated mitochondria through p62/SQSTM1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Proteotoxic Stress Induces Phosphorylation of p62/SQSTM1 by ULK1 to Regulate Selective Autophagic Clearance of Protein Aggregates | PLOS Genetics [journals.plos.org]

- 23. Proteotoxic stress induces phosphorylation of p62/SQSTM1 by ULK1 to regulate selective autophagic clearance of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. docs.abcam.com [docs.abcam.com]

- 26. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]

- 29. Monitoring Mitophagy Dynamics in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]

- 31. benchchem.com [benchchem.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]

An In-depth Technical Guide to the PINK1/Parkin Pathway in p62-Dependent Mitophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective degradation of damaged mitochondria by autophagy, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of human pathologies, most notably Parkinson's disease. The PINK1/Parkin signaling pathway is a primary route for initiating the removal of compromised mitochondria. This technical guide provides a detailed examination of this pathway, with a specific focus on the role of the autophagy receptor p62/SQSTM1. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing this pathway, and visualize the core processes through signaling and workflow diagrams.

The Core Signaling Cascade: From Mitochondrial Damage to Autophagic Engulfment

The PINK1/Parkin pathway is a sophisticated surveillance system that identifies and marks damaged mitochondria for destruction. The process is initiated by the loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction.

1.1. PINK1 as a Mitochondrial Damage Sensor

Under homeostatic conditions in healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by mitochondrial processing peptidase (MPP) and the presenilin-associated rhomboid-like protease (PARL). This cleavage event leads to the proteasomal degradation of PINK1 fragments in the cytoplasm, keeping its levels low.

Upon mitochondrial depolarization, the import of PINK1 is arrested, leading to its accumulation on the outer mitochondrial membrane (OMM).[1] This accumulation serves as a distress signal, initiating the recruitment of the E3 ubiquitin ligase Parkin.

1.2. Parkin Recruitment and Activation: A Feed-Forward Mechanism

Cytosolic Parkin is typically in an autoinhibited state. The accumulation of PINK1 on the OMM triggers a cascade of phosphorylation events that activate Parkin. PINK1 phosphorylates ubiquitin (Ub) at serine 65 (S65), which in turn promotes the recruitment of Parkin to the damaged mitochondrion.[2] PINK1 also directly phosphorylates Parkin at S65 within its ubiquitin-like (Ubl) domain, leading to a conformational change that unleashes its E3 ligase activity.[2]

This initiates a feed-forward loop: activated Parkin ubiquitinates various OMM proteins, creating a scaffold of ubiquitin chains. These ubiquitin chains are then further phosphorylated by PINK1, amplifying the signal and recruiting more Parkin to the mitochondrial surface.[3] Parkin generates various ubiquitin chain linkages, including K63- and K27-linked chains, which serve as a recognition signal for downstream autophagy receptors.[4]

1.3. The Role of p62/SQSTM1: Bridging Ubiquitination to the Autophagosome

p62/SQSTM1 is a multidomain autophagy receptor that plays a pivotal, albeit debated, role in PINK1/Parkin-mediated mitophagy. It contains a Phox and Bem1p (PB1) domain for self-oligomerization, a ubiquitin-associated (UBA) domain that binds to ubiquitin chains, and an LC3-interacting region (LIR) that allows it to dock onto the nascent autophagosome (phagophore).

Following Parkin-mediated ubiquitination of the OMM, p62 is recruited to the damaged mitochondria through its UBA domain, binding to the ubiquitin chains.[5][6] The role of p62 in the subsequent steps has been a subject of some controversy in the literature. Some studies suggest that p62 is essential for the clustering of damaged mitochondria around the perinuclear region, a process mediated by its PB1 domain-driven polymerization.[5][7] However, other reports indicate that while p62 is involved in this clustering, it may be dispensable for the ultimate clearance of mitochondria.[5][7][8]

1.4. TBK1-Mediated Phosphorylation of p62: A Critical Step for Engulfment

For the efficient engulfment of ubiquitinated mitochondria by the autophagosome, a further regulatory step is required: the phosphorylation of p62. The kinase TANK-binding kinase 1 (TBK1) is recruited to the damaged mitochondria, where it phosphorylates p62 at serine 403 (S403).[9][10] This phosphorylation event is crucial as it enhances the binding affinity of p62 for LC3 on the autophagosome, thereby promoting the sequestration of the mitochondrion.[10] While p62 can bind to ubiquitinated mitochondria without this phosphorylation, the subsequent autophagosomal engulfment is significantly impaired.[9][10]

The following diagram illustrates the core signaling pathway:

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the PINK1/Parkin pathway and the role of p62.

Table 1: Parkin and p62 Recruitment to Mitochondria

| Condition | Parkin Colocalization with Mitochondria (%) | p62 Colocalization with Mitochondria (%) | Reference |

| Control (DMSO) | < 5% | < 10% | [11] |

| Simulated Ischemia (30 min) | > 70% | > 60% | [11] |

| CCCP Treatment (2h) | Significant increase | Significant increase | [12] |

Table 2: Effect of p62 on Mitophagy Efficiency

| Cell Type / Condition | Mitophagy (% mitochondrial clearance) | Reference |

| Wild-type MEFs + Parkin + CCCP | ~50% | [13] |

| p62 knockout MEFs + Parkin + CCCP | ~50% | [13] |

| HeLa cells + Parkin + CCCP (control siRNA) | Significant mitochondrial clearance | [13] |

| HeLa cells + Parkin + CCCP (p62 siRNA) | Similar clearance to control | [13] |

Note: While p62 is crucial for mitochondrial clustering, these studies suggest it may be dispensable for the final clearance in some contexts, highlighting the complexity and potential redundancy in mitophagy pathways.

Table 3: Role of p62 Phosphorylation in Autophagosome Recruitment

| Condition | Parkin puncta colocalized with LC3 (%) | Reference |

| p62 knockout MEFs + Parkin + CCCP | ~20% | [12] |

| p62 knockout MEFs + Parkin + WT p62 + CCCP | ~60% | [12] |

| p62 knockout MEFs + Parkin + p62 S403A mutant + CCCP | ~25% | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PINK1/Parkin pathway in p62-dependent mitophagy.

3.1. Mitophagy Flux Assay using mt-Keima

This assay quantitatively measures the delivery of mitochondria to lysosomes. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum from 440 nm (neutral pH of mitochondria) to 586 nm (acidic pH of lysosomes).

-

Principle: The ratio of the fluorescent signal at 586 nm to 440 nm provides a quantitative measure of mitophagic flux.

-

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa or SH-SY5Y) stably expressing Parkin on glass-bottom dishes suitable for live-cell imaging.

-

Transfect cells with a plasmid encoding mt-Keima using a suitable transfection reagent. Allow 24-48 hours for expression.

-

-

Induction of Mitophagy:

-

Treat cells with a mitochondrial depolarizing agent such as CCCP (10-20 µM) or a combination of Oligomycin (10 µM) and Antimycin A (4 µM) for the desired time course (e.g., 4, 8, 12, 24 hours).

-

-

Live-Cell Imaging:

-

Image cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).

-

Acquire images using sequential excitation at 440 nm and 561 nm (for the red, acidic form) and emission collection at >620 nm.

-

-

Image Analysis:

-

For each cell, quantify the fluorescent intensity in both channels.

-

Calculate the ratio of the 561 nm (lysosomal) signal to the 440 nm (mitochondrial) signal. An increase in this ratio indicates an increase in mitophagy.

-

Alternatively, flow cytometry can be used for high-throughput quantification of the two fluorescent signals in a cell population.[9]

-

-

3.2. Immunofluorescence for Parkin and p62 Colocalization

This method visualizes the recruitment of cytosolic proteins to mitochondria upon damage.

-

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips.

-

Treat with a mitophagy-inducing agent (e.g., CCCP 20 µM for 2 hours).

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block with 5% goat serum in PBS for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-Parkin and mouse anti-p62, diluted in blocking buffer). It is also recommended to co-stain with a mitochondrial marker like anti-TOM20.

-

-

Secondary Antibody Incubation and Mounting:

-

Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.

-

-

Confocal Microscopy and Analysis:

-

Image cells using a confocal microscope.

-

Analyze the colocalization of Parkin and p62 signals with the mitochondrial marker.

-

-

3.3. Western Blot Analysis of Mitophagy Markers

This technique assesses the degradation of mitochondrial proteins as an indicator of mitophagy.

-

Protocol:

-

Cell Lysis:

-

Treat cells as desired and harvest by scraping in ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COX IV), p62, LC3, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify band intensities using densitometry software. A decrease in mitochondrial protein levels and p62, along with an increase in the LC3-II/LC3-I ratio, indicates mitophagy.

-

-

3.4. In Vitro Ubiquitination Assay

This assay directly assesses the E3 ligase activity of Parkin on a mitochondrial substrate.

-

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2):

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2L3)

-

Recombinant Parkin (and PINK1 for activation if required)

-

Ubiquitin

-

A mitochondrial outer membrane protein substrate (e.g., Miro1 or Mfn1)

-

ATP

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by western blotting using an anti-ubiquitin antibody and an antibody against the substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate indicates Parkin activity.

-

-

Conclusion and Future Directions

The PINK1/Parkin pathway, in concert with the autophagy receptor p62, represents a fundamental mechanism for maintaining mitochondrial homeostasis. The phosphorylation of p62 by TBK1 has emerged as a critical regulatory node that ensures the efficient engulfment of damaged mitochondria. Understanding the intricate details of this pathway is paramount for the development of therapeutic strategies for neurodegenerative diseases and other conditions associated with mitochondrial dysfunction.

Future research in this area will likely focus on:

-

Identifying the full spectrum of Parkin substrates on the OMM.

-

Elucidating the interplay between different autophagy receptors in mitophagy.

-

Understanding the upstream regulation of TBK1 activity in this context.

-

Developing small molecule modulators of the PINK1/Parkin pathway for therapeutic intervention.

This technical guide provides a solid foundation for researchers and drug development professionals to explore this exciting and clinically relevant area of cell biology. The provided protocols and conceptual framework will aid in the design and execution of experiments aimed at further unraveling the complexities of p62-dependent mitophagy.

References

- 1. Imaging the Dynamics of Mitophagy in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. PINK1/Parkin-based live-cell quantitative FRET imaging for mitophagy drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]

- 5. Methods for Monitoring Mitophagy Using mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. tabaslab.com [tabaslab.com]

- 8. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]

- 9. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preconditioning Involves Selective Mitophagy Mediated by Parkin and p62/SQSTM1 | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. p62/SQSTM1 is required for Parkin-induced mitochondrial clustering but not mitophagy; VDAC1 is dispensable for both - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Small Molecule p62 Mitophagy Inducers

Abstract

Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Deficiencies in this process are implicated in a host of human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The autophagy receptor p62/SQSTM1 plays a pivotal role in recognizing and targeting ubiquitinated mitochondria for degradation. Consequently, the discovery of small molecules that can induce p62-dependent mitophagy represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the core signaling pathways involving p62, outlines robust methodologies for the discovery and validation of novel small molecule inducers, and presents quantitative data on key compounds identified to date. It is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial homeostasis and therapeutic development.

Core Signaling Pathways of p62-Dependent Mitophagy

The p62/SQSTM1 protein functions as a crucial cargo receptor, linking ubiquitinated mitochondria to the core autophagy machinery. This process can be initiated through several pathways, most notably the canonical PINK1/Parkin pathway and a p62-Nrf2 regulatory loop that can function independently.

PINK1/Parkin-Mediated Pathway: Under basal conditions, the kinase PINK1 is imported into healthy mitochondria and degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential (ΔΨm), PINK1 import is halted, leading to its accumulation on the outer mitochondrial membrane (OMM).[1] Stabilized PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[2] Activated Parkin then ubiquitinates various OMM proteins, creating polyubiquitin (B1169507) chains that serve as a recognition signal.[3] The p62 protein, through its ubiquitin-binding associated (UBA) domain, binds to these polyubiquitinated proteins.[4] Simultaneously, through its LC3-interacting region (LIR), p62 docks the mitochondrion to LC3-II on the nascent autophagosome (phagophore), ensuring its engulfment and subsequent delivery to the lysosome for degradation.[5][6]

The p62-Nrf2 Regulatory Loop: A positive feedback loop exists between p62 and the transcription factor Nrf2, a master regulator of the antioxidant response.[7] Under normal conditions, Nrf2 is bound by its negative regulator Keap1, which facilitates its degradation. p62 can compete with Nrf2 for Keap1 binding, leading to the stabilization and activation of Nrf2.[8] Activated Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, one of which is the SQSTM1 gene encoding p62.[7][8] Therefore, an increase in p62 can promote its own expression via Nrf2 activation. Small molecules that stabilize Nrf2 can thus upregulate p62 levels, providing a sufficient driving force for mitophagy, sometimes even in a PINK1/Parkin-independent manner.[9][10]

High-Throughput Screening for Mitophagy Inducers

The identification of novel small molecule inducers of p62-mitophagy largely relies on cell-based high-content screening (HCS).[11] These phenotypic screens are designed to quantitatively measure the extent of mitophagy in response to a library of chemical compounds.

A widely used method employs mitophagy reporters based on tandem fluorescent proteins, such as the iMLS (mitochondrially-targeted mCherry-EGFP) reporter.[12] The principle of this assay is the pH sensitivity of EGFP. In the neutral pH of the cytosol, mitochondria expressing the reporter fluoresce yellow (a combination of red mCherry and green EGFP). When mitochondria are delivered to the acidic environment of the lysosome (pH ~4.5-5.0) during mitophagy, the EGFP signal is quenched, while the mCherry signal remains stable.[12] An increase in the "red-only" signal indicates a successful mitophagic event. This change can be captured by automated microscopy and quantified using image analysis software.[12][13]

The general workflow for an HCS campaign is as follows:

-

Assay Development: Stable cell lines expressing a mitochondrial tandem fluorescent reporter are generated and optimized for screening (e.g., U2OS or SH-SY5Y cells).

-

Compound Plating: A library of small molecules is dispensed into multi-well microplates.

-

Cell Seeding & Treatment: The reporter cells are seeded into the plates and incubated with the compounds for a defined period (e.g., 24-48 hours).

-

Image Acquisition: Plates are imaged using an automated high-content imaging system, capturing both red and green fluorescent channels.

-

Image Analysis: Specialized software analyzes the images to identify and quantify "red-only" puncta per cell, which correspond to mitolysosomes.

-

Hit Identification: Compounds that significantly increase the mitophagy score above a predefined threshold compared to controls (e.g., DMSO) are identified as primary hits.

References

- 1. researchgate.net [researchgate.net]

- 2. Preconditioning Involves Selective Mitophagy Mediated by Parkin and p62/SQSTM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p62/SQSTM1 is required for Parkin-induced mitochondrial clustering but not mitophagy; VDAC1 is dispensable for both - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular mitophagy: Mechanism, roles in diseases and small molecule pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial Stasis Reveals p62-mediated Ubiquitination in Parkin-independent Mitophagy and Mitigates Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p62-Nrf2-p62 Mitophagy Regulatory Loop as a Target for Preventive Therapy of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PMI: a ΔΨm independent pharmacological regulator of mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PMI: A ΔΨm Independent Pharmacological Regulator of Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-content phenotypic screen to identify small molecule enhancers of Parkin-dependent ubiquitination and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Basal vs. Stress-Induced p62-Mediated Mitophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular quality control process essential for maintaining homeostasis. This process can be broadly categorized into two modes: a continuous, low-level basal mitophagy for routine mitochondrial turnover, and a rapid, large-scale stress-induced mitophagy triggered by cellular damage. The autophagy receptor p62/SQSTM1 is a key player in linking ubiquitinated mitochondria to the autophagic machinery in both contexts. However, the signaling pathways, regulatory mechanisms, and kinetics differ significantly between these two states. This technical guide provides an in-depth comparison of basal and stress-induced p62-mediated mitophagy, detailing the core molecular players, presenting quantitative data, outlining key experimental protocols, and visualizing the distinct signaling cascades. Understanding these differences is paramount for developing therapeutic strategies targeting mitochondrial dysfunction in various diseases.

Introduction to p62-Mediated Mitophagy

Mitochondria are dynamic organelles vital for energy production, metabolism, and signaling.[1] Dysfunctional mitochondria, however, can produce excessive reactive oxygen species (ROS) and release pro-apoptotic factors, posing a threat to cell survival.[1] Mitophagy ensures cellular health by selectively removing these damaged or superfluous organelles.

The protein p62 (also known as Sequestosome-1 or SQSTM1) is a multifunctional adaptor protein that plays a central role in selective autophagy.[2][3][4] It acts as a bridge, connecting ubiquitinated cargo to the nascent autophagosome.[2][4] Key domains within p62 facilitate this function:

-

UBA (Ubiquitin-Associated) Domain: Binds to polyubiquitin (B1169507) chains on the mitochondrial outer membrane, recognizing the "eat me" signal.[2][4]

-

LIR (LC3-Interacting Region): Interacts directly with LC3/GABARAP proteins on the autophagosome membrane, tethering the mitochondrion for engulfment.[2]

-

PB1 Domain: Allows p62 to self-oligomerize, which is crucial for forming p62 bodies and efficiently sequestering cargo.[3]

p62-mediated mitophagy can occur independently of the well-characterized PINK1/Parkin pathway, although crosstalk exists.[5][6] This guide focuses specifically on the pathways where p62 is a central mediator, comparing its role under basal, homeostatic conditions versus acute cellular stress.

Comparative Analysis: Basal vs. Stress-Induced Mitophagy

Basal mitophagy represents a routine "housekeeping" function to maintain a healthy mitochondrial pool, while stress-induced mitophagy is an acute response to overwhelming mitochondrial damage.[7][8] The core distinctions are summarized below.

| Feature | Basal p62-Mediated Mitophagy | Stress-Induced p62-Mediated Mitophagy |

| Primary Trigger | Normal metabolic activity, routine mitochondrial aging, and stochastic damage.[8] | Mitochondrial depolarization (e.g., CCCP, Oligomycin), hypoxia, proteotoxic stress, severe oxidative stress.[9][10][11] |

| Kinetics & Scale | Slow, continuous, low-level process. | Rapid, large-scale, and transient.[12] |

| Ubiquitination Source | Baseline activity of various E3 ubiquitin ligases. | Often initiated by PINK1/Parkin activation leading to massive ubiquitination of mitochondrial outer membrane proteins.[13][14] Can also be Parkin-independent.[5][6] |

| Role of p62 | Acts as a primary receptor recognizing sparsely ubiquitinated mitochondria. | Functions as a key adaptor, often downstream of PINK1/Parkin, to cluster ubiquitinated mitochondria for efficient clearance.[11][14] |

| Key Kinases | Less defined; likely involves baseline kinase activity. | TBK1 (TANK-binding kinase 1): Phosphorylates p62 at Ser403, enhancing autophagosome engulfment.[12][15][16] ULK1 (Unc-51 like autophagy activating kinase 1): Can phosphorylate p62 in its UBA domain (S409) in response to proteotoxic stress, increasing its affinity for ubiquitin.[9] |

| p62 Phosphorylation | Low or absent. | Critical for efficient mitophagy. p-S403 by TBK1 is a key regulatory step for the engulfment of mitochondria by the autophagosome.[12] |

| Cellular Outcome | Maintenance of mitochondrial quality control and cellular homeostasis. | Cytoprotection by rapid removal of damaged mitochondria to prevent apoptosis and reduce oxidative stress.[1] |

Signaling Pathways

The signaling cascades governing basal and stress-induced p62-mitophagy are distinct, primarily differing in the upstream triggers and the involvement of stress-activated kinases.

Basal p62-Mediated Mitophagy

Under normal conditions, a subset of mitochondria may become dysfunctional due to normal metabolic processes. These organelles are sparsely decorated with ubiquitin chains by various E3 ligases. p62 recognizes these signals via its UBA domain, oligomerizes, and recruits the core autophagy machinery through its LIR domain to initiate autophagosome formation and subsequent degradation. This process is slow and maintains a steady state of mitochondrial health.

Caption: Basal mitophagy relies on p62 recognizing sparsely ubiquitinated mitochondria.

Stress-Induced p62-Mediated Mitophagy

In response to acute mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment and activation of the E3 ligase Parkin. Parkin massively ubiquitinates multiple mitochondrial proteins. This dense ubiquitin coat serves as a scaffold to recruit autophagy adaptors. The kinase TBK1 is also recruited and activated, where it phosphorylates p62 at Serine 403.[12][16] This phosphorylation event is a critical checkpoint, enhancing the ability of p62 to promote the engulfment of the damaged mitochondrion by the autophagosome.

Caption: Stress-induced mitophagy involves PINK1/Parkin and TBK1-mediated phosphorylation of p62.

Experimental Protocols

Monitoring and quantifying the differences between basal and stress-induced mitophagy requires a multi-assay approach.[1] No single technique is sufficient to fully characterize the process.[1]

General Experimental Workflow

A typical workflow involves cell culture, induction of mitophagy (for stress-induced studies), sample preparation, and analysis using a combination of imaging and biochemical methods.

Caption: A standard workflow for investigating mitophagy using multiple analytical techniques.

Protocol: Western Blotting for Mitophagy Markers

This method quantifies the degradation of mitochondrial proteins and changes in key autophagy markers.

Objective: To measure the levels of mitochondrial proteins (e.g., TOM20, COX IV) and autophagy proteins (LC3-II, p62) following basal or stress conditions. A decrease in mitochondrial protein levels indicates mitophagic degradation.

Materials:

-

Cell culture reagents

-

RIPA lysis buffer with protease/phosphatase inhibitors[17]

-

BCA Protein Assay Kit

-

SDS-PAGE gels (12-15% for LC3 separation)[17]

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)[17]

-

Primary Antibodies: anti-TOM20, anti-Hsp60, anti-LC3B, anti-p62, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment: Plate cells and treat as required (e.g., 10 µM CCCP for 6-24 hours for stress induction; vehicle for basal). For flux analysis, co-treat with 100 nM Bafilomycin A1 for the final 2-4 hours.[1]

-

Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.[17]

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration in the supernatant using a BCA assay.[17]

-

SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil for 5-10 minutes, and load 20-30 µg of protein onto an SDS-PAGE gel.[17]

-

Transfer: Transfer proteins to a PVDF membrane.[17]

-

Immunoblotting:

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity relative to the loading control.

Protocol: Mito-Keima Fluorescence Assay for Mitophagic Flux

This is a powerful fluorescence-based assay to quantitatively measure mitophagic flux using flow cytometry or microscopy.[18][19]

Principle: The Keima fluorescent protein exhibits a pH-dependent excitation spectrum. When targeted to the mitochondrial matrix (mt-Keima), it emits light at 440 nm in the neutral pH of mitochondria. Upon delivery to the acidic lysosome via mitophagy, its excitation peak shifts to 586 nm.[19] The ratio of 586/440 nm emission provides a quantitative measure of mitophagic flux.

Materials:

-

Cells stably or transiently expressing mt-Keima construct.[18]

-

Flow cytometer with 405 nm and 561 nm lasers.

-

Confocal microscope for imaging.

-

Trypsin/EDTA.

Procedure (Flow Cytometry):

-

Cell Culture and Treatment: Seed cells expressing mt-Keima in a 12-well plate.[20] Apply treatments to induce stress-induced mitophagy (e.g., 10 µM Oligomycin + 4 µM Antimycin A for 6-24 hours) or vehicle for basal levels.[21]

-

Cell Harvesting: Wash cells with PBS. Detach cells using trypsin/EDTA and neutralize with complete medium.[18]

-

Sample Preparation: Transfer cell suspension to FACS tubes and centrifuge at 300-1000 x g for 1 minute.[20] Resuspend the cell pellet in FACS buffer (PBS with 1% FBS).

-

Flow Cytometry Analysis:

-

Analyze cells using a flow cytometer.

-

Excite the mt-Keima with both the 405 nm (for neutral pH) and 561 nm (for acidic pH) lasers.

-

Create a gate for the mitophagic population based on the high 561/405 emission ratio.

-

Quantify the percentage of cells within this gate for each condition. An increase in this population indicates an increase in mitophagic flux.[20]

-

Procedure (Confocal Microscopy):

-

Seed cells expressing mt-Keima on glass-bottom dishes.[22]

-

After treatment, perform live-cell imaging using a confocal microscope.

-

Capture images using sequential excitation at ~440 nm and ~561 nm.

-

Mitophagic puncta will appear bright in the 561 nm channel (red) but dim in the 440 nm channel (green). Healthy mitochondria will appear in both channels (yellow overlay).

-

Quantify the number and area of red-only puncta per cell.[23]

Implications for Drug Development

The distinct regulation of basal and stress-induced mitophagy presents unique opportunities for therapeutic intervention.

-

Neurodegenerative Diseases: In diseases like Parkinson's, where clearance of damaged mitochondria is impaired, compounds that enhance stress-induced mitophagy pathways (e.g., TBK1 activators) could be beneficial.

-

Cancer: Some cancer cells rely on mitophagy to survive stress.[24] Inhibiting stress-induced mitophagy could sensitize these tumors to chemotherapy or metabolic inhibitors.

-

Aging and Metabolic Diseases: Enhancing basal mitophagy to improve the overall quality of the mitochondrial pool could be a strategy to combat age-related decline and metabolic syndromes like nonalcoholic fatty liver disease.[5]

Conclusion

p62-mediated mitophagy is not a monolithic process. It operates in two distinct modes: a slow, steady basal pathway for routine maintenance and a rapid, heavily regulated stress-induced pathway for damage control. The key differences lie in the triggers, the scale of ubiquitination, and the critical role of post-translational modifications, such as TBK1-mediated phosphorylation of p62, in the stress response. A multi-faceted experimental approach is essential to accurately dissect these pathways. Understanding this bifurcation is critical for researchers aiming to modulate mitochondrial quality control for therapeutic benefit in a wide range of human diseases.

References

- 1. Monitoring Mitophagy in Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Selective Adaptor p62 and Ubiquitin-Like Proteins in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mitochondrial Stasis Reveals p62-Mediated Ubiquitination in Parkin-Independent Mitophagy and Mitigates Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitophagy and Oxidative Stress: The Role of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteotoxic Stress Induces Phosphorylation of p62/SQSTM1 by ULK1 to Regulate Selective Autophagic Clearance of Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ubiquitination and receptor-mediated mitophagy converge to eliminate oxidation-damaged mitochondria during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preconditioning Involves Selective Mitophagy Mediated by Parkin and p62/SQSTM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TBK1 controls autophagosomal engulfment of polyubiquitinated mitochondria through p62/SQSTM1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The central regulator p62 between ubiquitin proteasome system and autophagy and its role in the mitophagy and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]